molecular formula C17H33ClN2O3 B3054550 2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)- CAS No. 610786-70-4

2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-

Cat. No.: B3054550
CAS No.: 610786-70-4
M. Wt: 348.9
InChI Key: ODRXOMQLUFDMLT-OHFIRJTNSA-N
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Description

The compound is a derivative of 2-Hexenoic acid, which is a carboxylic acid with a double bond in its carbon chain . The ethyl ester form of 2-Hexenoic acid is also known .


Molecular Structure Analysis

The molecular structure of 2-Hexenoic acid has been described . It contains a six-carbon chain with a carboxylic acid group at one end and a double bond between the second and third carbons from the other end . The ethyl ester would have an ethoxy group (-OCH2CH3) replacing the hydrogen of the carboxylic acid group .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Stereoisomers : Research by Matsumoto et al. (1992) involved the synthesis of various stereoisomers of a compound similar to the 2-hexenoic acid derivative. They converted a related ethyl ester into γ-lactone acids through a series of reactions, demonstrating the versatility of these compounds in synthetic chemistry (Matsumoto, Terao, Ishizuka, Usui, & Nozaki, 1992).

Chemical Transformations

Polyimide Synthesis

  • Hyperbranched Aromatic Polyimides : Yamanaka et al. (2000) conducted research on hyperbranched aromatic polyimides, which could potentially include derivatives of 2-hexenoic acid as monomers or intermediates in the synthesis process (Yamanaka, Jikei, & Kakimoto, 2000).

Antifungal Properties

  • Antifungal Activity of Esters : A study by Huhtanen and Guy (1984) investigated the antifungal properties of various esters, including alkenoic and alkynoic acids and esters. This suggests potential antifungal applications for the 2-hexenoic acid derivative (Huhtanen & Guy, 1984).

Microbial Degradation

  • Microbiological Degradation of Steroids : Coulter and Talalay (1968) described the synthesis and microbial degradation of compounds closely related to the 2-hexenoic acid derivative. This could suggest potential roles in microbial metabolic pathways (Coulter & Talalay, 1968).

Pheromone Synthesis

  • Synthesis of Pheromones : Rossi et al. (1992) discussed the synthesis of stereodefined alkyl 2-alkenoates, which could include the 2-hexenoic acid derivative, for applications in pheromone synthesis (Rossi, Carpita, & Cossi, 1992).

Properties

IUPAC Name

ethyl (E,4S)-4-[[(2S)-2-amino-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3.ClH/c1-9-22-16(21)12(4)10-13(11(2)3)19(8)15(20)14(18)17(5,6)7;/h10-11,13-14H,9,18H2,1-8H3;1H/b12-10+;/t13-,14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRXOMQLUFDMLT-OHFIRJTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)N)/C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610786-70-4
Record name 2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, hydrochloride (1:1), (2E,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610786-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-
Reactant of Route 2
2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-
Reactant of Route 3
2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-
Reactant of Route 4
2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-
Reactant of Route 5
2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-
Reactant of Route 6
Reactant of Route 6
2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-

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